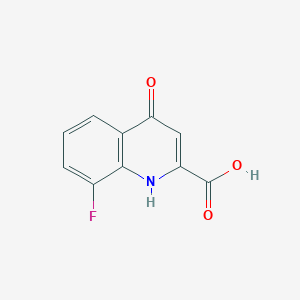

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

Übersicht

Beschreibung

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H6FNO3 . It is a derivative of quinoline, a bicyclic compound that consists of a benzene ring fused to pyridine at two adjacent carbon atoms .

Molecular Structure Analysis

The molecular structure of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid consists of a quinoline backbone with a fluorine atom at the 8th position, a hydroxy group at the 4th position, and a carboxylic acid group at the 2nd position .Physical And Chemical Properties Analysis

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid has a molecular weight of 207.16 . It is predicted to have a boiling point of 434.4±45.0 °C and a density of 1.570±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

- Quinoline derivatives, including 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid, exhibit iron-chelating properties. Iron accumulation is associated with neurodegenerative diseases, and chelators can help mitigate oxidative stress and protect neurons .

- Some quinoline-based compounds have demonstrated anticancer activity. Researchers have explored their effects on cancer cell lines, including inhibition of cell growth and induction of apoptosis. Further investigation into the specific mechanisms is ongoing .

- 2-Oxoglutarate (2OG)-dependent enzymes play crucial roles in cellular processes. Quinoline derivatives, such as 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid, may act as inhibitors of these enzymes, affecting pathways related to metabolism, epigenetics, and signaling .

- Metalloproteins require metal ions for their function. Quinoline-based compounds can chelate metal ions, influencing protein activity. Investigating their impact on specific metalloproteins could reveal novel therapeutic targets .

- Quinoline derivatives have been studied for their potential as anti-HIV agents. Their interactions with viral enzymes and inhibition of viral replication are areas of active research .

- Quinoline compounds have shown promise against fungal infections and leishmaniasis. Their mechanisms of action involve disrupting essential cellular processes in pathogens .

Iron Chelation for Neuroprotection

Anticancer Potential

Inhibition of 2OG-Dependent Enzymes

Metalloprotein Chelation

Anti-HIV Properties

Antifungal and Antileishmanial Activities

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that 8-hydroxyquinolines, a class of compounds to which this molecule belongs, are good monoprotic bidentate chelating agents . They form four- and six-covalent complexes with a wide range of metal ions, including Cu2+, Zn2+, Bi2+, Mn2+, Mg2+, Cd2+, Ni2+, Fe3+, and Al3+ .

Mode of Action

It is known that 8-hydroxyquinolines can chelate metal ions, which may influence various biochemical processes .

Biochemical Pathways

The chelation of metal ions by 8-hydroxyquinolines can potentially affect a variety of biochemical pathways, depending on the specific metal ions involved .

Result of Action

It is known that 8-hydroxyquinolines can reduce the intracellular production of certain proteins and the yield of infectious virions in treated and infected cells .

Action Environment

It is known that the action of 8-hydroxyquinolines can be influenced by the presence of metal ions .

Eigenschaften

IUPAC Name |

8-fluoro-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDWWYQQPBCMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640743 | |

| Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid | |

CAS RN |

36308-79-9 | |

| Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

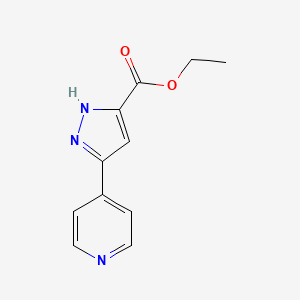

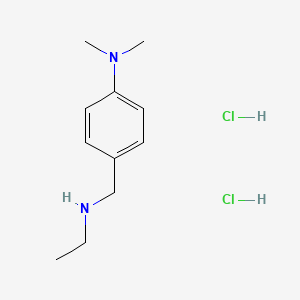

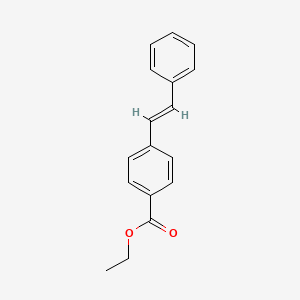

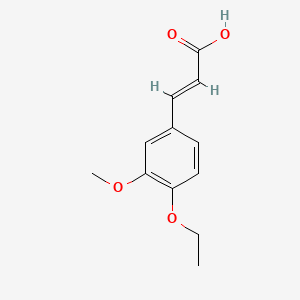

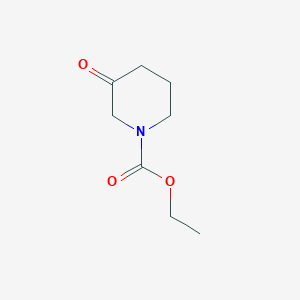

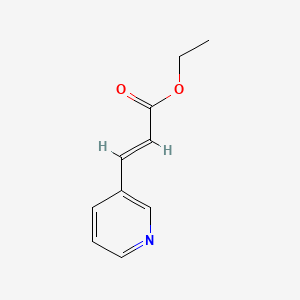

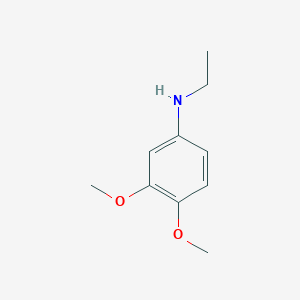

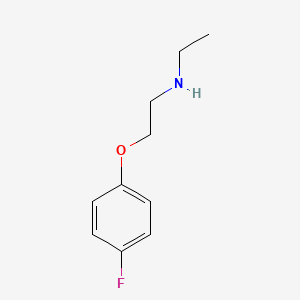

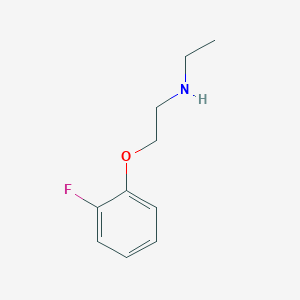

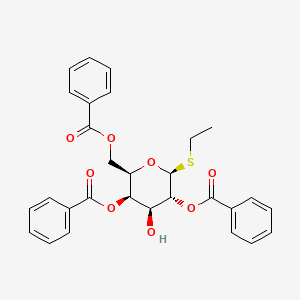

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline](/img/structure/B3021352.png)